Neo-tanshinlactone
Overview
Description
Neo-tanshinlactone is a natural product found in Salvia miltiorrhiza, Salvia digitaloides, and Salvia castanea with data available.
Scientific Research Applications
Antitumor Activity in Breast Cancer
- Selective Inhibition of Breast Cancer Cell Lines : Neo-tanshinlactone has demonstrated potent and selective inhibition against estrogen receptor-positive (ER+) breast cancer cell lines. It was found to be more effective and selective compared to tamoxifen citrate, a commonly used breast cancer drug (Wang et al., 2004).
- Transcriptional Down-regulation of Estrogen Receptor Alpha : The compound has been shown to down-regulate ESR1 mRNA levels in ER+ breast cancer cells, contributing to its selective anti-proliferative effect. This suggests its potential as a regimen for ER+ breast tumors (Lin et al., 2016).
- Development of Analogues for Enhanced Selectivity : Further research has led to the development of this compound analogues with improved potency and selectivity against breast cancer cells, supporting their potential as clinical trial candidates (Dong et al., 2010).
Synthesis and Chemical Analysis
- Total Synthesis of this compound : The total synthesis of this compound has been achieved, allowing for a deeper understanding of its structure and potential modifications for therapeutic applications (Abe et al., 2012).
Immunomodulatory Effects
- Modulation of Immune Responses : Apart from its antitumor activity, this compound has also been found to modulate immune responses, particularly affecting interleukin-2 and interferon-gamma gene expression (Wu et al., 2007).
Broader Context in Medicinal Chemistry
- Natural Product-Derived Chemotherapeutic Agents : this compound is part of a broader category of natural product-derived chemotherapeutic agents, highlighting the importance of medicinal plants in the discovery and development of new pharmaceuticals (Lee, 2010).
Properties
Molecular Formula |
C17H12O3 |
---|---|
Molecular Weight |
264.27 g/mol |
IUPAC Name |
6,14-dimethyl-12,17-dioxatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,8,11(15),13-heptaen-16-one |
InChI |
InChI=1S/C17H12O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)20-17(18)14-10(2)8-19-16(13)14/h3-8H,1-2H3 |
InChI Key |
LGZUUBFLEYOEEX-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC3=C(C2=CC=C1)OC(=O)C4=C3OC=C4C |
Canonical SMILES |
CC1=C2C=CC3=C(C2=CC=C1)OC(=O)C4=C3OC=C4C |
Synonyms |
neo-tanshinlactone neotanshinlactone |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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